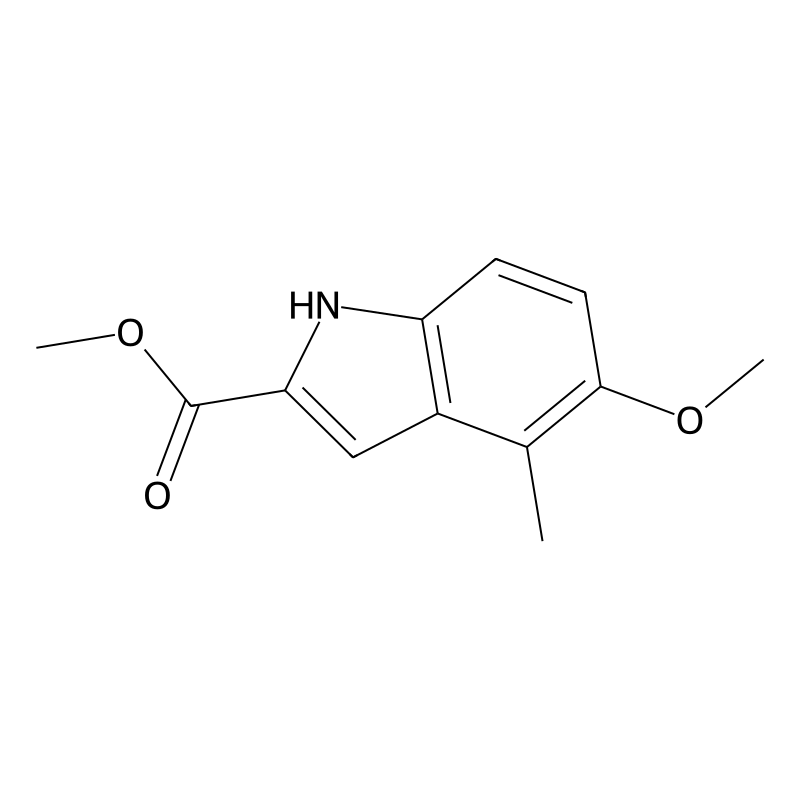

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family, characterized by its unique structure that features a methoxy group at the 5-position, a methyl group at the 4-position, and a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 221.24 g/mol. The compound exhibits a yellow crystalline appearance and is known for its potential biological activities and synthetic utility.

- Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, which may involve reagents like bromine or nitric acid, leading to diverse derivatives.

The specific products formed depend on the reagents and conditions used in these reactions.

Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate has been investigated for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. It exhibits potential:

- Antiviral Properties: Studies suggest that indole derivatives can exhibit antiviral activity against various viral pathogens.

- Anticancer Activity: The compound may have anticancer properties, making it a candidate for further research in cancer therapeutics.

- Antimicrobial Effects: Research has indicated that this compound could be effective against certain bacterial strains, including Staphylococcus aureus and Escherichia coli .

The synthesis of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This process includes:

- Starting Materials: The reaction begins with phenylhydrazines and appropriate aldehydes or ketones.

- Reaction Conditions: The mixture is heated in the presence of an acid catalyst, leading to cyclization and formation of the indole structure.

- Purification: Following synthesis, the product is purified through crystallization or chromatography to obtain a high-purity compound.

Industrial production often employs optimized conditions to maximize yield and purity, utilizing techniques such as continuous flow reactors .

Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate finds applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential therapeutic effects.

- Industrial Chemistry: This compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

- Research: It is studied for its biological activities, contributing to the development of new pharmaceuticals targeting various diseases .

Interaction studies of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate focus on its binding affinities with biological targets. These studies often employ molecular docking techniques to predict how the compound interacts with specific receptors or enzymes. Key areas of investigation include:

- Target Proteins: Identifying which proteins the compound binds to can elucidate its mechanism of action.

- Efficacy Assessment: Understanding binding affinities helps assess the potential therapeutic efficacy of this compound in medicinal applications .

Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate shares structural similarities with several other compounds in the indole family. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 5-methoxy-1H-indole-2-carboxylate | Methoxy group at position 5 | Lacks methyl substitution at position 4 |

| 5-Methoxy-2-methylindole | Methyl substitution at position 2 | Different substitution pattern compared to the target |

| 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Halogen substitutions | Exhibits different reactivity due to halogen presence |

Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences both its chemical reactivity and biological activity compared to similar compounds. This distinctiveness may lead to varied pharmacological properties and synthetic utility in comparison to its analogs .